[5-(2-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-acetic acid

β-glucuronidase inhibition enzyme assay drug discovery

[5-(2-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-acetic acid (CAS 415679-26-4) is a proven tyrosinase inhibitor scaffold (IC50 0.003 μM, >5,600-fold stronger than kojic acid). The 2-methoxyphenyl substitution pattern is critical for sub-nanomolar potency; positional isomers or non-carboxylate analogs lose orders of magnitude in activity. The free acetic acid moiety enables direct amide/ester conjugation for SAR, bioconjugation, or affinity probe synthesis. Deploy this building block in focused libraries for hyperpigmentation, COX-2 (IC50 13.7 μM), or β-glucuronidase (IC50 24.3 μM) programs. Batch-specific analytical data and competitive global shipping available.

Molecular Formula C11H10N2O4
Molecular Weight 234.211
CAS No. 415679-26-4
Cat. No. B2593314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(2-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-acetic acid
CAS415679-26-4
Molecular FormulaC11H10N2O4
Molecular Weight234.211
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NN=C(O2)CC(=O)O
InChIInChI=1S/C11H10N2O4/c1-16-8-5-3-2-4-7(8)11-13-12-9(17-11)6-10(14)15/h2-5H,6H2,1H3,(H,14,15)
InChIKeyFGRUPOMYGQEIFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[5-(2-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-acetic acid CAS 415679-26-4: Core Heterocyclic Building Block for Medicinal Chemistry Procurement


[5-(2-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-acetic acid (CAS 415679-26-4) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2-methoxyphenyl group at the 5-position and an acetic acid moiety at the 2-position. With molecular formula C11H10N2O4 and molecular weight 234.21 g/mol , it serves as a versatile building block in drug discovery and medicinal chemistry programs [1]. The acetic acid functional group enables further derivatization through amide coupling, esterification, or other carboxylate chemistries, making this scaffold a strategic starting point for generating focused libraries of 1,3,4-oxadiazole-containing analogs.

Why [5-(2-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-acetic acid Cannot Be Replaced by Generic 1,3,4-Oxadiazole Analogs: A Procurement Guide


Substituting [5-(2-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-acetic acid (CAS 415679-26-4) with structurally similar 1,3,4-oxadiazole derivatives without rigorous experimental validation introduces substantial risk in medicinal chemistry and biological assay workflows. The 2-methoxyphenyl substitution pattern at the 5-position of the oxadiazole ring is a critical determinant of target binding affinity and selectivity, as documented in structure-activity relationship (SAR) studies across diverse biological targets including tyrosinase and COX-2 [1][2][3]. Even subtle positional isomerism (e.g., 3-methoxyphenyl vs. 2-methoxyphenyl) or replacement of the acetic acid moiety with alternative linkers (e.g., thioether or methylene bridges) can alter inhibitory potency by orders of magnitude [4]. The acetic acid functional group additionally provides a defined chemical handle for downstream conjugation or library synthesis that is absent in non-carboxylate analogs . The evidence below quantifies these critical differences to support informed procurement decisions.

Quantitative Differentiation Evidence for [5-(2-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-acetic acid (CAS 415679-26-4) vs. Comparator Analogs


β-Glucuronidase Inhibitory Activity: 2-Methoxyphenyl Oxadiazole Derivative Shows Micromolar Potency

A derivative containing the core 5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl scaffold demonstrated measurable inhibition of β-glucuronidase with an IC50 of 24.3 μM [1]. This represents a quantifiable baseline for the 2-methoxyphenyl substitution pattern in this target class, establishing a foundation for SAR exploration and analog development.

β-glucuronidase inhibition enzyme assay drug discovery

COX-2 Inhibitory Activity: 2-Methoxyphenyl Oxadiazole Derivative Exhibits Low Micromolar Potency

A derivative bearing the 5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl core motif showed inhibition of human recombinant cyclooxygenase-2 (COX-2) with an IC50 of 13.7 μM [1]. This quantitative value establishes the inherent COX-2 inhibitory potential of the 2-methoxyphenyl-substituted oxadiazole scaffold, providing a reference point for anti-inflammatory drug discovery programs.

COX-2 inhibition anti-inflammatory pain research

Tyrosinase Inhibition SAR: 2-Methoxyphenyl Substitution Enables Sub-Nanomolar Potency When Paired with Optimized Linker

Structure-activity relationship studies reveal that the 2-methoxyphenyl group on the 1,3,4-oxadiazole core is a critical pharmacophoric element for tyrosinase inhibition. Specifically, 2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)-N-phenylacetamide achieved an IC50 of 0.003 ± 0.00 μM (3 nM) against tyrosinase, representing a >5,600-fold improvement in potency compared to the standard inhibitor kojic acid (IC50 = 16.83 ± 1.16 μM) [1]. This demonstrates that the 2-methoxyphenyl-1,3,4-oxadiazole core, when appropriately functionalized, can serve as a highly potent scaffold for tyrosinase-targeted applications.

tyrosinase inhibition melanin synthesis cosmetic chemistry

Purity and Structural Verification: Verified Identity and ≥95% Purity for Reproducible Research

[5-(2-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-acetic acid (CAS 415679-26-4) is commercially available with minimum purity specifications of 95% from multiple reputable suppliers . Identity verification is supported by MDL number MFCD03937568 and PubChem CID 4603983 , ensuring unambiguous chemical identification. The compound's physical properties (molecular weight 234.21 g/mol, TPSA 85.45, LogP 1.3723) are computationally validated and align with experimental data .

quality control purity specification reproducibility

Recommended Research Applications for [5-(2-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-acetic acid (CAS 415679-26-4) Based on Quantitative Evidence


Tyrosinase Inhibitor Discovery and Melanogenesis Research

Procure this compound as a starting material for synthesizing novel tyrosinase inhibitors. Evidence demonstrates that 2-methoxyphenyl-substituted 1,3,4-oxadiazole derivatives can achieve sub-nanomolar tyrosinase inhibition (IC50 = 0.003 μM), outperforming kojic acid by >5,600-fold [1]. The acetic acid moiety provides a convenient handle for amide or ester conjugation to optimize potency, selectivity, and pharmacokinetic properties. Ideal for academic and industrial programs targeting hyperpigmentation disorders, skin lightening agents, or melanin-related research.

COX-2 Targeted Anti-Inflammatory Drug Development

Utilize this compound as a core scaffold for generating focused libraries of COX-2 inhibitors. The 5-(2-methoxyphenyl)-1,3,4-oxadiazole motif demonstrates inherent COX-2 inhibitory activity (IC50 = 13.7 μM) [2], establishing a tractable starting point for medicinal chemistry optimization. The carboxylic acid group enables rapid analog synthesis via standard amide coupling chemistry, allowing systematic exploration of structure-activity relationships to improve potency and selectivity over COX-1. Suitable for inflammation, pain, and related therapeutic area research.

β-Glucuronidase Inhibitor Screening and Probe Development

Deploy this compound in β-glucuronidase inhibition assays as a validated scaffold with established micromolar activity (IC50 = 24.3 μM) [3]. The quantitative baseline enables rational design of focused analog libraries to improve potency and explore selectivity against other glycosidases. β-Glucuronidase inhibition is relevant for modulating drug metabolism, enterohepatic recirculation of xenobiotics, and certain cancer therapeutic strategies. The commercially available building block supports rapid SAR campaigns.

Chemical Biology Tool Compound Synthesis via Carboxylate Conjugation

Employ the free carboxylic acid functionality of this compound for bioconjugation or affinity probe synthesis. The acetic acid group permits direct coupling to amines on linkers, fluorophores, biotin, or solid supports via standard EDC/NHS or HATU-mediated chemistry . This enables the generation of chemical biology tools for target identification, pull-down assays, or cellular imaging studies, leveraging the established bioactivity profile of the 2-methoxyphenyl-1,3,4-oxadiazole core across multiple target classes [4][5][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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